molecular formula C31H31O2P B14538268 1-[4-(Pentyloxy)phenyl]-2-(triphenyl-lambda~5~-phosphanylidene)ethan-1-one CAS No. 62179-81-1

1-[4-(Pentyloxy)phenyl]-2-(triphenyl-lambda~5~-phosphanylidene)ethan-1-one

Cat. No.: B14538268
CAS No.: 62179-81-1
M. Wt: 466.5 g/mol
InChI Key: AAJYPUKBVXBHCE-UHFFFAOYSA-N
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Description

1-[4-(Pentyloxy)phenyl]-2-(triphenyl-λ⁵-phosphanylidene)ethan-1-one is a specialized ketone derivative featuring a pentyloxy-substituted phenyl ring and a triphenylphosphoranylidene moiety. This compound is structurally distinct due to the combination of a flexible pentyloxy chain (improving solubility in non-polar solvents) and the rigid, planar triphenylphosphoranylidene group (imparting steric bulk and influencing reactivity).

Synthetic routes for analogous compounds often involve α-functionalization of ketones. For example, α-bromination using N-bromosuccinimide (NBS) and microwave-assisted condensation methods have been employed for related sulfonyl- and sulfanylidene-containing ethanones . The phosphoranylidene group may be introduced via Wittig-like reactions or phosphorus-based coupling strategies, though specific protocols for this compound require further elucidation.

Characterization typically relies on NMR spectroscopy, with the ketone carbonyl signal appearing near δ 188–190 ppm in $^{13}\text{C}$ NMR, while the phosphoranylidene group’s influence may downshift this signal slightly due to conjugation . Melting points for structurally related compounds range from 137–183°C, depending on substituent bulk and crystallinity .

Properties

CAS No.

62179-81-1

Molecular Formula

C31H31O2P

Molecular Weight

466.5 g/mol

IUPAC Name

1-(4-pentoxyphenyl)-2-(triphenyl-λ5-phosphanylidene)ethanone

InChI

InChI=1S/C31H31O2P/c1-2-3-13-24-33-27-22-20-26(21-23-27)31(32)25-34(28-14-7-4-8-15-28,29-16-9-5-10-17-29)30-18-11-6-12-19-30/h4-12,14-23,25H,2-3,13,24H2,1H3

InChI Key

AAJYPUKBVXBHCE-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C(=O)C=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

The synthesis of 1-[4-(Pentyloxy)phenyl]-2-(triphenyl-lambda~5~-phosphanylidene)ethan-1-one typically involves multiple steps, starting from readily available precursors. The synthetic route often includes the following steps:

    Formation of the pentyloxyphenyl intermediate: This step involves the alkylation of phenol with pentyl bromide in the presence of a base such as potassium carbonate.

    Introduction of the phosphanylidene group: The pentyloxyphenyl intermediate is then reacted with triphenylphosphine and a suitable electrophile, such as an acyl chloride, to introduce the phosphanylidene group.

    Final coupling reaction: The resulting intermediate is subjected to a coupling reaction with an appropriate reagent to form the final product.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and equipment.

Chemical Reactions Analysis

1-[4-(Pentyloxy)phenyl]-2-(triphenyl-lambda~5~-phosphanylidene)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo substitution reactions, where functional groups on the phenyl ring or the phosphanylidene moiety are replaced with other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[4-(Pentyloxy)phenyl]-2-(triphenyl-lambda~5~-phosphanylidene)ethan-1-one has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 1-[4-(Pentyloxy)phenyl]-2-(triphenyl-lambda~5~-phosphanylidene)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Alkoxy-Substituted Analogs

  • 1-(3-Methoxyphenyl)-2-(triphenyl-λ⁵-phosphanylidene)ethan-1-one (): The methoxy group is smaller and more electron-donating than pentyloxy, reducing solubility in non-polar solvents. Melting point and reactivity data are unavailable, but the methoxy group’s electron-donating nature may decrease the ketone’s electrophilicity compared to the pentyloxy derivative.
  • 1-[4-(Phenylsulfonyl)phenyl]-2-(phenylsulfonyl)ethan-1-one ():

    • Sulfonyl groups are strongly electron-withdrawing, leading to lower carbonyl IR absorption (~1700 cm$^{-1}$) compared to phosphoranylidene analogs.
    • Microwave synthesis yields up to 94%, higher than typical phosphoranylidene derivatives due to fewer steric challenges .

Biphenyl and Heteroaromatic Analogs

  • The rigid biphenyl structure may elevate melting points compared to the flexible pentyloxy variant.
  • 1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethan-1-one (): Pyridyl and sulfonyl groups introduce polar and hydrogen-bonding capabilities, improving aqueous solubility.

Phosphoranylidene vs. Other Functional Groups

Compound Functional Group Key Properties Reference
Target Compound Triphenyl-λ⁵-phosphanylidene High electron withdrawal, metal coordination
1f () Dimethyl(oxo)-λ⁶-sulfanylidene Melting point: 137.3–138.5°C; IR: 1700 cm$^{-1}$
QD10 () Piperazine-benzoylphenoxy Melting point: 148.4–151.4°C; UPLC purity: 100%
Compound 3n () Trifluoromethylphenyl Yellow oil; synthesized via electrochemical methods (63% yield)

Key Observations :

  • Phosphoranylidene derivatives exhibit superior metal-binding capacity, making them valuable in catalysis or materials science, whereas sulfonyl/sulfanylidene analogs are more common in medicinal chemistry .
  • Alkoxy chains (e.g., pentyloxy) improve lipid solubility, whereas polar groups (e.g., pyridyl) enhance aqueous compatibility .

Spectral and Computational Data

  • IR Spectroscopy: Phosphoranylidene conjugation reduces carbonyl stretching frequencies (e.g., ~1624 cm$^{-1}$ in enaminosulfones vs. ~1700 cm$^{-1}$ in simple ketones) .
  • DFT Studies : For sulfanylidene analogs, computational models predict charge delocalization across the ketone and sulfur moieties, a feature likely amplified in phosphoranylidene systems .

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